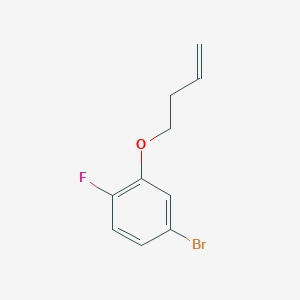

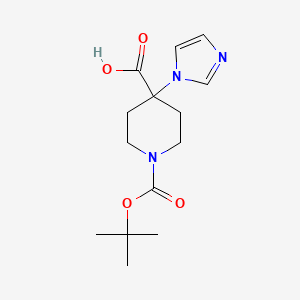

![molecular formula C10H5BrClF3N2O2 B1444714 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS No. 1121058-30-7](/img/structure/B1444714.png)

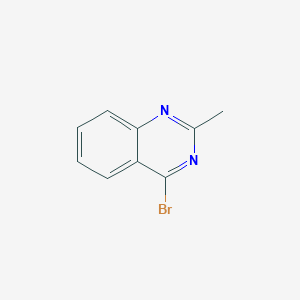

6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Übersicht

Beschreibung

The compound is also known as ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate . It has a molecular weight of 371.54 and is a white solid . It is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . The reactions are monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis

The InChI code for the compound is 1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3 .Chemical Reactions Analysis

The compound is part of the imidazo[1,2-a]pyridines class, which has been recognized for its wide range of applications in medicinal chemistry . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 371.54 . It is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antiviral Agents

This compound is part of the imidazo[1,2-a]pyridine class, which has shown promising results as antiviral agents . The structural features of this compound allow for interaction with viral proteins, potentially inhibiting the replication of viruses. Research into similar compounds has led to the development of drugs like Zolpidem, an effective sedative .

Antibacterial Applications

The imidazo[1,2-a]pyridine derivatives are also known for their antibacterial properties . The bromo and chloro substituents, along with the trifluoromethyl group, may enhance the compound’s ability to target bacterial cell walls or interfere with bacterial protein synthesis.

Anticancer Research

Compounds with the imidazo[1,2-a]pyridine scaffold have been investigated for their anticancer activities . They can act as cyclin-dependent kinase inhibitors, which are crucial in the regulation of cell cycle and thus, may contribute to the inhibition of cancer cell proliferation.

Antifungal and Antituberculosis

The structural complexity of this compound suggests potential use in antifungal and antituberculosis treatments . Its ability to interact with specific enzymes or proteins unique to fungi and Mycobacterium tuberculosis could be pivotal in developing new treatments.

GABA A Receptor Modulation

Imidazo[1,2-a]pyridines can modulate GABA A receptors, which are significant in the treatment of neurological disorders . This compound could be a key player in synthesizing new drugs that target these receptors, offering therapeutic benefits for conditions like epilepsy or anxiety.

Material Science: Organic Electronics

The electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in material science, particularly in organic electronics . Their potential use in organic light-emitting diodes (OLEDs) and other electronic devices is an area of active research.

Environmental Science: Pesticide Development

Research has indicated that imidazo[1,2-a]pyridine compounds can be used in developing pesticides . The trifluoromethyl group, in particular, is known for its insecticidal properties, making this compound a candidate for eco-friendly pesticide formulations.

Green Chemistry: Catalyst-Free Synthesis

The compound’s synthesis process itself is noteworthy, as it can be achieved under solvent- and catalyst-free conditions, which is a significant step towards green chemistry . This method reduces environmental impact and simplifies the production process.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClF3N2O2/c1-19-9(18)6-7(12)17-3-4(11)2-5(8(17)16-6)10(13,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXRJBCYCKZBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)

![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)